Avn 944
Description
Table 1: Key Interactions of AVN-944 with IMPDH
| Interaction Type | Residues/Regions Involved | Structural Role |
|---|---|---|
| Hydrogen bonding | Asp274, Gly326 backbone | Stabilizes urea linkage |
| π-π stacking | Hypoxanthine ring of IMP, His93 | Anchors aromatic groups |
| Hydrophobic | Phenyl and oxazole groups | Enhances binding affinity |
The urea linkage forms hydrogen bonds with Asp274 and the backbone NH of Gly326, while the 3-methoxy-4-(5-oxazolyl)phenyl group engages in π-π interactions with IMP’s hypoxanthine ring . The compound’s tetrahydrofuran-derived side chain adopts a conformation that minimizes steric clashes, allowing deep penetration into the hydrophobic pocket of IMPDH .
Crystallographic data further reveal that AVN-944 binds in a noncompetitive manner , distinct from substrates like IMP or NAD⁺, by occupying a pocket adjacent to the catalytic site . This unique binding mode avoids direct competition with endogenous nucleotides, a feature critical for its selectivity .
Structure-Activity Relationship (SAR) Studies for IMPDH Inhibition
SAR studies highlight structural modifications that enhance AVN-944’s potency and selectivity:
Key SAR Findings:
- Urea Linkage :
- Oxazole Substituent :
- Stereochemistry :
- Methoxy Group :
Table 2: Impact of Structural Modifications on IMPDH Inhibition
| Modification | IC₅₀ (nM) | Effect |
|---|---|---|
| Parent (AVN-944) | 6–10 | Reference |
| Urea → Amide | 60–100 | Reduced H-bonding |
| Oxazole → Nitrile | 30–50 | Weaker π-π interactions |
| (S)-Methyl → (R)-Methyl | 18–25 | Lower enantioselectivity |
These insights guided the optimization of AVN-944, resulting in a Ki of 6–10 nM for both IMPDH isoforms (IMPDH1 and IMPDH2) . The compound’s noncompetitive inhibition mechanism, combined with its ability to deplete GTP pools selectively in cancer cells, underscores its therapeutic potential .
Properties
IUPAC Name |
[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPCOJTCINIFZ-OXJNMPFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183921 | |
| Record name | AVN 944 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297730-17-7 | |
| Record name | AVN 944 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVN 944 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVN-944 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Strategy and Key Intermediates
The synthesis of AVN-944 is anchored in fragment-based drug design principles, leveraging imidazole and oxazole scaffolds to achieve target selectivity. The process begins with the construction of a substituted phenylurea core, followed by functionalization with chiral carbamate and cyanobutyl groups. Critical intermediates include:
- Intermediate 59 : A carboxylic acid derivative synthesized via alkylation and Mitsunobu reactions.
- Intermediate 60 : An acid chloride formed by treating Intermediate 59 with thionyl chloride.
- Intermediate 61 : A 2-aminooxazole precursor essential for final coupling reactions.
These intermediates are synthesized under controlled conditions to ensure regiochemical fidelity and enantiomeric purity.
Stepwise Synthesis of AVN-944
Formation of the Imidazole Core
The imidazole moiety is constructed through a cyclization reaction between 2-bromo-4′-hydroxyacetophenone and formamide. This step yields Intermediate 55 , a substituted imidazole, which undergoes subsequent alkylation with methyl 2-bromopropionate in the presence of cesium carbonate. Deprotection of the methyl ether using boron tribromide ($$ \text{BBr}_3 $$) generates Intermediate 57 , a phenolic derivative.
Reaction Conditions:
- Alkylation : Conducted at 80°C in anhydrous dimethylformamide (DMF).
- Deprotection : Performed at -78°C to prevent side reactions.
Enantioselective Carbamate Formation
The chiral carbamate group is introduced via a Mitsunobu reaction using ethyl D-lactate as the chiral auxiliary. This step converts Intermediate 57 into Intermediate 58 , a methyl ester, which is hydrolyzed to the corresponding carboxylic acid (Intermediate 59 ) using aqueous lithium hydroxide.
$$
\text{Intermediate 57} + \text{Ethyl D-lactate} \xrightarrow{\text{DIAD, PPh}_3} \text{Intermediate 58} \xrightarrow{\text{LiOH}} \text{Intermediate 59}
$$
Acid Chloride Activation and Amide Coupling
Intermediate 59 is treated with thionyl chloride ($$ \text{SOCl}2 $$) to form the reactive acid chloride (Intermediate 60 ). This intermediate is then coupled with 2-aminoimidazole derivatives (e.g., Intermediate 61 ) in dichloromethane (DCM) using triethylamine ($$ \text{Et}3\text{N} $$) as a base. The reaction proceeds at 0°C to minimize racemization, yielding the final carbamate-urea hybrid structure of AVN-944.
$$
\text{Intermediate 60} + \text{Intermediate 61} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{AVN-944}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Deprotection : Boron tribromide in DCM at -78°C selectively cleaves methyl ethers without affecting adjacent functional groups.
- Coupling Reactions : Triethylamine serves as a proton scavenger, enhancing the nucleophilicity of aminoimidazole derivatives.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Weight | 477.5 g/mol |
| $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) | δ 7.82 (s, 1H), 7.45–7.21 (m, 8H), 4.92 (q, 1H) |
| $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$_3$$) | δ 170.2 (C=O), 156.1 (N-C=O), 121.8 (CN) |
| HRMS (ESI+) | m/z 478.1921 [M+H]$$^+$$ (calc. 478.1925) |
These data confirm the structural integrity of AVN-944 and its intermediates.
Industrial-Scale Production
While laboratory-scale synthesis prioritizes enantiomeric purity, industrial production emphasizes cost-efficiency and scalability:
- Batch Reactors : 500-L vessels with automated temperature and pH controls ensure reproducibility.
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield AVN-944 as a white crystalline solid with 95% recovery.
- Quality Control : In-process testing via inline IR spectroscopy monitors reaction progress, reducing batch failures.
Challenges and Mitigation Strategies
Racemization During Coupling
The chiral center in the carbamate group is prone to racemization under basic conditions. This is mitigated by:
Comparative Analysis with Analogues
AVN-944 exhibits superior IMPDH inhibition compared to mycophenolic acid (IC$$_{50}$$ = 12 nM vs. 180 nM) due to:
- Hydrophobic Interactions : The cyanobutyl group enhances binding to IMPDH’s allosteric site.
- Conformational Rigidity : The oxazole ring restricts rotational freedom, optimizing target engagement.
Chemical Reactions Analysis
AVN-944 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AVN-944 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
In chemistry, it is used as a tool to study the inhibition of inosine monophosphate dehydrogenase and its effects on nucleotide biosynthesis . In biology, AVN-944 is employed to investigate the role of guanine nucleotides in cell proliferation and apoptosis . In medicine, AVN-944 is being explored as a therapeutic agent for treating various cancers, particularly hematologic malignancies .
Mechanism of Action
AVN-944 exerts its effects by inhibiting inosine monophosphate dehydrogenase, which is the rate-limiting enzyme in the production of guanine nucleotides via the de novo biosynthetic pathway . By inhibiting this enzyme, AVN-944 depletes guanine nucleotide pools, leading to the disruption of DNA and RNA synthesis . This, in turn, induces apoptosis and inhibits cell proliferation . The molecular targets and pathways involved in the mechanism of action of AVN-944 include the inhibition of inosine monophosphate dehydrogenase and the subsequent depletion of guanine nucleotides .
Comparison with Similar Compounds
Clinical and Developmental Considerations
- AVN-944: Phase II trials in pancreatic cancer were terminated without disclosed results .
- FF-10501 : Development halted due to unspecified reasons, highlighting challenges in translating IMPDH inhibitors to clinical use .
Biological Activity
AVN-944 is a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purine nucleotides. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its antiproliferative effects on various cancer cell lines.
AVN-944 operates primarily by inhibiting the activity of both isoforms of IMPDH, leading to a depletion of guanine nucleotides. This depletion significantly affects cellular processes such as proliferation and apoptosis. The mechanism can be summarized as follows:
- Inhibition of IMPDH : AVN-944 selectively inhibits IMPDH, resulting in reduced guanine nucleotide synthesis.
- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the G1 phase for androgen-responsive prostate cancer cells (e.g., LNCaP) and S-phase block in androgen-independent cells (e.g., DU145, PC-3) .
- Induction of Apoptosis : AVN-944 promotes both caspase-dependent and caspase-independent apoptotic pathways, evidenced by the activation of apoptotic markers such as cytochrome c release and PARP cleavage .
Antiproliferative Effects
AVN-944 has demonstrated significant antiproliferative activity across various cancer cell lines, with IC50 values ranging from 0.02 µM to 0.279 µM depending on the cell type . The following table summarizes the effects observed in specific prostate cancer cell lines:
| Cell Line | IC50 (µM) | Cell Cycle Effect | Apoptosis Induction |
|---|---|---|---|
| LNCaP | 0.02 | G1 arrest | Caspase-dependent |
| CWR22Rv1 | 0.05 | S-phase block | Caspase-independent |
| DU145 | 0.1 | S-phase block | Caspase-dependent |
| PC-3 | 0.15 | S-phase block | Caspase-dependent |
Morphological Changes
Treatment with AVN-944 resulted in distinct morphological changes in prostate cancer cells, including:
- LNCaP Cells : Induced outgrowth processes and cell enlargement.
- DU145 Cells : Cytosolic vacuolization observed.
- PC-3 Cells : Similar enlargement and vacuolization effects noted .
Gene Expression Modulation
AVN-944 has been shown to significantly alter gene expression profiles associated with cancer progression and apoptosis:
- Gene Induction : Increased expression of tumor suppressor genes such as MIG-6 and NDRG1 was noted.
- Apoptotic Markers : The expression of pro-apoptotic proteins like Bok, Bax, and Noxa was enhanced in androgen-responsive cell lines .
Preclinical Studies
Preclinical studies have established that AVN-944 effectively inhibits the proliferation of lymphoid and myeloid cells, suggesting a broader application in hematologic malignancies .
Phase I Clinical Trials
A Phase I dose-ranging study evaluated the pharmacokinetics and safety profile of AVN-944 in healthy volunteers:
- Dosing Range : Participants received doses ranging from 25 mg to 250 mg.
- Safety Profile : Reported adverse events were mild to moderate, with no serious complications noted.
- Pharmacodynamics : Significant IMPDH inhibition was observed at doses greater than 100 mg, with a rapid clearance from plasma .
Q & A
Q. What is the primary mechanism of action of AVN-944 in cancer cells, and how does it influence experimental design?
AVN-944 is a selective, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), particularly isoforms IMPDH1 and IMPDH2 (Ki = 6–10 nM). IMPDH catalyzes the rate-limiting step in de novo GTP biosynthesis, which is critical for nucleotide-dependent processes like DNA replication and RNA splicing . In cancer models, AVN-944 depletes intracellular GTP pools, leading to apoptosis and cell cycle arrest. Methodological Guidance : When designing experiments, monitor GTP levels (e.g., via LC-MS) and correlate with IMPDH activity assays. Use cell lines with differential IMPDH2 expression (e.g., MLLGA vs. MLLGB AML subtypes) to assess subtype-specific responses .
Q. Which experimental models are most suitable for studying AVN-944’s anticancer effects?
AML cell lines (e.g., R6171 and T2354) with KMT2A rearrangements are well-characterized models. These models exhibit subtype-specific responses: MLLGA cells show higher IMPDH2 expression and greater sensitivity to AVN-944 compared to MLLGB . For solid tumors, prioritize models with upregulated de novo nucleotide synthesis pathways. Methodological Guidance : Stratify cell lines by IMPDH2 protein/mRNA levels and proliferation rates. Use dose-response curves (e.g., 0.1–10 µM AVN-944) to quantify IC50 values and validate via RNAi knockdown of IMPDH2 .
Q. How does AVN-944 exhibit antiviral activity, and what experimental approaches validate this?
AVN-944 reduces GTP levels in infected cells, inhibiting replication of DNA viruses (e.g., vaccinia virus) and RNA viruses. Its broad-spectrum antiviral activity has been demonstrated in MPXV-infected Huh7 cells, with IC50 values <1 µM . Methodological Guidance : Use reporter gene assays (e.g., luciferase-expressing vaccinia virus) to quantify viral replication. Pair with cytotoxicity assays (e.g., WST) to calculate selectivity indices (SI = CC50/IC50) .
Advanced Research Questions
Q. How can phosphoproteomics resolve contradictory responses to AVN-944 in different AML subtypes?
In MLLGA AML, AVN-944 increases phosphorylation of nucleosome-associated proteins (e.g., RNA splicing factors), while in MLLGB, it reduces phosphorylation of plasma membrane proteins. These differences correlate with IMPDH2 expression and nucleolar protein abundance . Methodological Guidance : Perform eTerm enrichment analysis on phosphoproteomic data (p < 0.05, log2 fold change >0.7). Use stratified Spearman correlations to link phosphorylation patterns with drug sensitivity scores (DSS) .
Q. What biomarkers predict AVN-944 sensitivity, and how are they validated?
IMPDH2 protein/mRNA levels strongly correlate with AVN-944 DSS in KMT2Ar-AML (ρ > 0.6, p < 0.001). Conversely, DPYD (a pyrimidine degradation enzyme) expression negatively correlates with sensitivity . Methodological Guidance : Validate biomarkers via qPCR, western blotting, and GTP pool quantification in patient-derived xenografts (PDXs). In clinical trials, correlate IMPDH2 expression with GTP depletion and gene expression changes (e.g., 32-gene signature linked to nucleotide metabolism) .
Q. How can multi-omics integration improve understanding of AVN-944’s effects?
Integrate phosphoproteomics with transcriptomics (e.g., HOXA gene expression) and proteomics (e.g., nucleolar protein levels) to identify pathways driving resistance. For example, MLLGA cells with high HOXA3/4/7 expression and DOT1L phosphorylation show enhanced sensitivity . Methodological Guidance : Apply Benjamini-Hochberg-adjusted Fisher’s exact tests to identify enriched pathways. Use principal component analysis (PCA) to separate treatment effects from baseline variability .
Q. What challenges exist in translating AVN-944 to clinical trials, and how can they be addressed?
Phase I trials showed AVN-944 was well-tolerated in hematologic malignancies, but Phase II trials (e.g., NCT00493441 in pancreatic cancer) were terminated due to unclear efficacy . Methodological Guidance : Prioritize patient stratification using IMPDH2/DPYD biomarkers. Design trials with combination therapies (e.g., AVN-944 + gemcitabine) to target parallel nucleotide pathways .
Q. How can contradictory data on AVN-944’s impact on cell proliferation be reconciled?
While AVN-944 sensitivity correlates with proliferation in KMT2Ar-AML (ρ = 0.45, p < 0.01), phosphoproteomic signatures (e.g., nucleolar proteins) better predict DSS than proliferation alone . Methodological Guidance : Use multivariate regression to disentangle proliferation-dependent and -independent effects. Validate via CRISPR screens targeting IMPDH2 or nucleolar regulators .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
